9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid
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Overview
Description
9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid: is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its fused benzene and chromene rings, with a methoxy group at the 9th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid typically involves the reaction of 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions. The specific steps are as follows:
Starting Material: 2-methyl-3-phenyloxirane.
Reagent: Sodium carbonate.
Conditions: Acidic environment.
Product: this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis.
- Acts as a building block for the synthesis of more complex molecules.
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid involves its interaction with various molecular targets. It can induce apoptosis in cancer cells by elevating intracellular reactive oxygen species levels and arresting the cell cycle. The compound’s effects are mediated through specific pathways, including the activation of caspases and the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
- 2-Oxo-2H-chromene-6-carboxylic Acid
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid
Comparison:
- 9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid is unique due to the presence of the methoxy group at the 9th position, which can influence its biological activity and chemical reactivity.
- Other similar compounds may lack the methoxy group or have different substituents, leading to variations in their properties and applications .
Properties
Molecular Formula |
C15H10O5 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
9-methoxy-3-oxobenzo[f]chromene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O5/c1-19-9-4-2-8-3-5-13-11(10(8)6-9)7-12(14(16)17)15(18)20-13/h2-7H,1H3,(H,16,17) |
InChI Key |
RSKBYUMTHYEJOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O |
Origin of Product |
United States |
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